1,3-Pyrrolidinedicarboxylic acid, 3-(2-propyn-1-yl)-, 1,3-bis(1,1-dimethylethyl) ester
Description
1,3-Pyrrolidinedicarboxylic acid, 3-(2-propyn-1-yl)-, 1,3-bis(1,1-dimethylethyl) ester is a pyrrolidine-derived compound featuring a propargyl (2-propyn-1-yl) substituent at the 3-position and tert-butyl ester groups at the 1- and 3-carboxylic acid positions. The tert-butyl ester groups are commonly employed in organic synthesis to enhance steric protection, improve solubility in nonpolar solvents, and stabilize intermediates during reactions . The propargyl group introduces alkyne functionality, which is highly reactive in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) .
Properties
IUPAC Name |
ditert-butyl 3-prop-2-ynylpyrrolidine-1,3-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO4/c1-8-9-17(13(19)21-15(2,3)4)10-11-18(12-17)14(20)22-16(5,6)7/h1H,9-12H2,2-7H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNQANYAYSBEWRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1(CCN(C1)C(=O)OC(C)(C)C)CC#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Pyrrolidinedicarboxylic acid, 3-(2-propyn-1-yl)-, 1,3-bis(1,1-dimethylethyl) ester typically involves multi-step organic reactions. One common method includes the alkylation of pyrrolidine derivatives followed by esterification. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
1,3-Pyrrolidinedicarboxylic acid, 3-(2-propyn-1-yl)-, 1,3-bis(1,1-dimethylethyl) ester can undergo various chemical reactions, including:
Oxidation: The propynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The ester groups can be reduced to alcohols under appropriate conditions.
Substitution: The ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the propynyl group may yield aldehydes or ketones, while reduction of the ester groups may produce primary or secondary alcohols.
Scientific Research Applications
1,3-Pyrrolidinedicarboxylic acid, 3-(2-propyn-1-yl)-, 1,3-bis(1,1-dimethylethyl) ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-Pyrrolidinedicarboxylic acid, 3-(2-propyn-1-yl)-, 1,3-bis(1,1-dimethylethyl) ester involves its interaction with specific molecular targets. The propynyl group may participate in covalent bonding with nucleophilic sites on proteins or enzymes, potentially altering their function. The ester groups may also undergo hydrolysis, releasing active intermediates that can further interact with biological pathways.
Comparison with Similar Compounds
(a) 1,3-Pyrrolidinedicarboxylic Acid, 2-Oxo-, 1-(1,1-Dimethylethyl) 3-Ethyl Ester (CAS 188528-95-2)
- Key Differences :
- A 2-oxo group replaces the propargyl substituent.
- Mixed ester groups: one tert-butyl and one ethyl.
- Ethyl ester offers less steric hindrance than tert-butyl, which may influence hydrolysis rates .
(b) 1,3-Pyrrolidinedicarboxylic Acid, 3-(Tetrahydro-2H-Pyran-4-yl)-, 1-(1,1-Dimethylethyl) Ester
- Key Differences :
- A tetrahydro-2H-pyran-4-yl group replaces the propargyl substituent.
- Implications :
Compounds with Tert-Butyl Ester Groups
(a) Di-tert-butyl 3-Oxoglutarate (CAS 28009-80-5)
(b) Imidodicarbonic Acid Esters (e.g., CAS 865202-94-4)
- Structure : Imidodicarbonic acid backbone with tert-butyl esters and a dimethoxybutyl chain.
- Comparison :
Functional Group-Driven Reactivity Comparison
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